4-(Pentafluorobenzoyl)quinoline
Description
4-(Pentafluorobenzoyl)quinoline is a fluorinated quinoline derivative characterized by a pentafluorobenzoyl group attached at the 4-position of the quinoline scaffold. This compound is synthesized via methods involving polyfluoroaryl β-dicarbonyl intermediates. For example, ethyl pentafluorobenzoylacetate (a precursor) is prepared through the reaction of pentafluorobenzoyl chloride with diethyl malonate in the presence of magnesium ethoxide . The pentafluorophenyl substitution significantly enhances the electron-withdrawing properties and thermal stability of the compound compared to non-fluorinated analogs. Notably, the enolic character of ethyl pentafluorobenzoylacetate (54%) is substantially higher than that of ethyl benzoylacetate (22%), highlighting the electronic effects of pentafluorophenyl groups .
Properties
CAS No. |
1706444-93-0 |
|---|---|
Molecular Formula |
C16H6F5NO |
Molecular Weight |
323.22 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)-quinolin-4-ylmethanone |
InChI |
InChI=1S/C16H6F5NO/c17-11-10(12(18)14(20)15(21)13(11)19)16(23)8-5-6-22-9-4-2-1-3-7(8)9/h1-6H |
InChI Key |
OYJNGCBMBMMIQG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=C(C(=C(C(=C3F)F)F)F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Structural Analogs with Substituted Aryl Groups
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
- Structure: Features a 4-amino group, a 4-chlorophenyl group at position 2, and a 4-methoxyphenyl group at position 3.
- Synthesis: Prepared via PdCl₂(PPh₃)₂-catalyzed cross-coupling of 1-aminocyclohexanone with aryl boronic acids .
2-(Furan-2-yl)-4-phenoxyquinoline Derivatives
- Structure: Contains a furan-2-yl group at position 2 and a phenoxy group at position 4.
- None exhibit cytotoxicity .
Table 1: Structural and Functional Comparison of 4-Substituted Quinolines
Bioactive Quinolines with Heterocyclic Modifications
Pyrazolo[3,4-b]quinolines
- Structure: Fused pyrazole and quinoline rings. Derivatives like 4-[(4-ethoxyphenyl)amino]-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline are apoptosis inducers and antiviral agents against HSV-2 .
- Activity: PDE10A inhibitors (e.g., 4-[(4-pyridyl)hydroxymethyl]-6-methoxy-3,8-dimethyl-1H-pyrazolo[3,4-b]quinoline) show nanomolar binding affinity (Ki = 0.06–0.07 nM) .
4-Substituted Thio-/Oxy-Quinolines
Physicochemical and Pharmacokinetic Properties
- This compound: The pentafluorophenyl group increases lipophilicity and metabolic stability compared to non-fluorinated analogs. This is critical for drug design, as fluorination often improves bioavailability .
- Chloroquine/Hydroxychloroquine: These 4-aminoquinolines are weak bases that accumulate in acidic organelles (e.g., lysosomes), disrupting viral replication. Hydroxychloroquine’s additional hydroxyethyl group enhances solubility .
Table 3: Physicochemical Properties
| Compound | LogP (Predicted) | Solubility | Key Feature |
|---|---|---|---|
| This compound | ~3.5 | Low (organic) | High thermal stability |
| Chloroquine | ~4.5 | Moderate (aqueous) | Lysosomotropic activity |
| Pyrazoloquinolines | ~2.8 | Variable | PDE10A-specific binding |
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